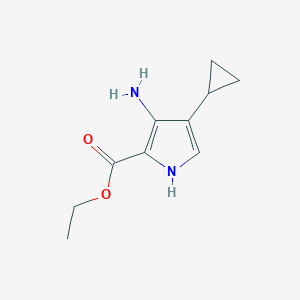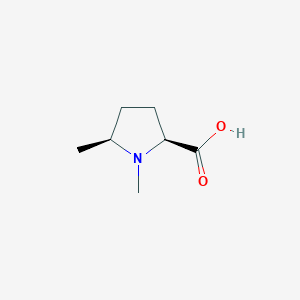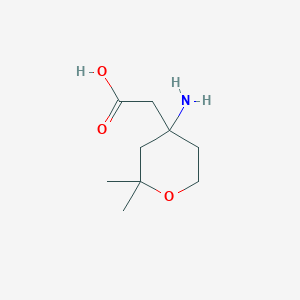
4-Methyl-2-nitro-5-(4-phenylpiperazin-1-yl)anilinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-nitro-5-(4-phenylpiperazin-1-yl)anilinehydrochloride is a chemical compound with the molecular formula C17H21ClN4O2. It is known for its applications in various scientific fields, including medicinal chemistry and pharmacology. The compound is characterized by the presence of a piperazine ring substituted with a phenyl group, a nitro group, and a methyl group, making it a versatile molecule for research and industrial purposes .
Preparation Methods
The synthesis of 4-Methyl-2-nitro-5-(4-phenylpiperazin-1-yl)anilinehydrochloride involves several stepsThe reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Methyl-2-nitro-5-(4-phenylpiperazin-1-yl)anilinehydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., Pd/C).
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Methyl-2-nitro-5-(4-phenylpiperazin-1-yl)anilinehydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of acetylcholinesterase inhibitors for the treatment of Alzheimer’s disease.
Pharmacology: The compound is studied for its potential effects on neurotransmitter systems, making it a valuable tool in neuropharmacological research.
Industrial Applications: It is used in the synthesis of various organic compounds and intermediates, contributing to the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-2-nitro-5-(4-phenylpiperazin-1-yl)anilinehydrochloride involves its interaction with specific molecular targets, such as acetylcholinesterase. The compound inhibits the enzyme’s activity, leading to an increase in acetylcholine levels in the brain. This action is beneficial in conditions like Alzheimer’s disease, where acetylcholine levels are typically reduced . The molecular pathways involved include the binding of the compound to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine.
Comparison with Similar Compounds
4-Methyl-2-nitro-5-(4-phenylpiperazin-1-yl)anilinehydrochloride can be compared with other similar compounds, such as:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a different core structure but similar pharmacological activity.
4-Methyl-2-nitroaniline: A precursor in the synthesis of the compound, which lacks the piperazine ring and phenyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H21ClN4O2 |
|---|---|
Molecular Weight |
348.8 g/mol |
IUPAC Name |
4-methyl-2-nitro-5-(4-phenylpiperazin-1-yl)aniline;hydrochloride |
InChI |
InChI=1S/C17H20N4O2.ClH/c1-13-11-17(21(22)23)15(18)12-16(13)20-9-7-19(8-10-20)14-5-3-2-4-6-14;/h2-6,11-12H,7-10,18H2,1H3;1H |
InChI Key |
PDDURACLOWXLEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N2CCN(CC2)C3=CC=CC=C3)N)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]aminoacetate](/img/structure/B13059814.png)


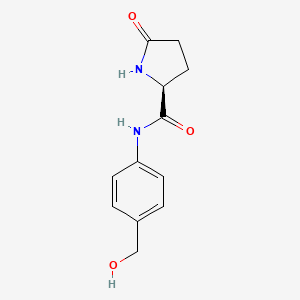
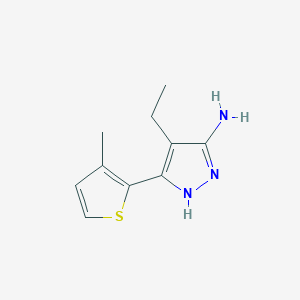

![2-Aminothieno[3,2-d]pyrimidin-4-ol](/img/structure/B13059852.png)



